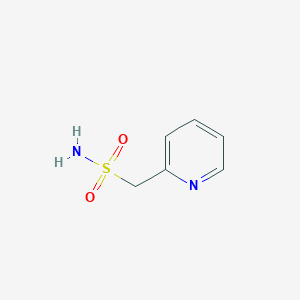

Pyridin-2-ylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

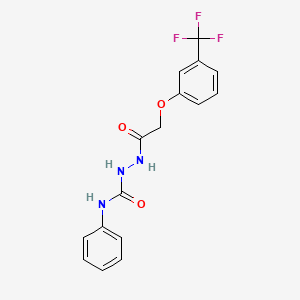

Pyridin-2-ylmethanesulfonamide is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

N-(Pyridin-2-yl)amides, which include this compound, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions for this method are mild and metal-free .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 172.21 and a density of 1.398 . It has a boiling point of 315.5ºC at 760 mmHg and a melting point of 189-190ºC . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Organic Synthesis

- Cyclisation Catalyst : Trifluoromethanesulfonic acid is demonstrated to be an effective catalyst for inducing cyclisation of homoallylic sulfonamides to pyrrolidines, showcasing the potential of sulfonamide groups in terminating cationic cascades for the formation of polycyclic systems Haskins & Knight, 2002.

- Microwave-Assisted Synthesis : A novel, acid-free, Pd(PPh3)4 catalyzed, water-promoted, microwave-assisted method has been developed for the synthesis of N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides, demonstrating excellent yields and functional group compatibility Zhiyou et al., 2015.

Material Science and Coordination Chemistry

- Optically and Magnetically Active Materials : The introduction of electron-withdrawing sulfonamide groups into ligands for the formation of heterodimetallic complexes illustrates complex interplays between electronic effects and coordination geometry, impacting magnetic and optical properties Edder et al., 2000.

- Enantioselective Annulation : An enantioselective formal [3+3] annulation process for constructing bicyclic skeletons with four stereogenic centers highlights the versatility of sulfonamides in organic synthesis, offering moderate to high yields under mild conditions Cao et al., 2007.

Safety and Hazards

Pyridin-2-ylmethanesulfonamide is labeled with the signal word "Warning" . It is considered a highly flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include keeping the compound away from heat, sparks, open flames, and hot surfaces . It should be handled only in well-ventilated areas or outdoors, and protective gloves, eye protection, and face protection should be worn .

Wirkmechanismus

Target of Action

Pyridin-2-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their wide range of pharmacological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, inhibit the activity of these enzymes, thereby preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, the compound disrupts the production of essential nutrients, leading to the inhibition of bacterial growth .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, an essential nutrient for bacteria, the compound effectively halts the growth of the bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other substances that can interact with the compound, the pH of the environment, and the presence of resistance mechanisms in the bacteria. Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

It is known that pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, and antitumor activities .

Cellular Effects

Related pyridine compounds have been shown to exhibit anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6) .

Eigenschaften

IUPAC Name |

pyridin-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRCVVBNEPJYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine](/img/structure/B2834032.png)

![(2E)-2-[(4-chlorophenyl)formamido]-3-(furan-2-yl)-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2834033.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2834034.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2834047.png)

![(4-Oxo-4h-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(6,7-dihydro-5h-indeno[5,6-b]furan-3-yl)acetate](/img/structure/B2834048.png)